Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

EGFR inhibition Scaffold hopping Structure-activity relationship

The compound (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 172170-71-7) is a synthetic heterocyclic small molecule (C19H10N2O3S, MW 346.36) that integrates a chromone (4-oxo-4H-chromen) moiety with a benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one core via a methylene bridge. This structural class has been investigated for epidermal growth factor receptor (EGFR) inhibition and antitumor activity.

Molecular Formula C19H10N2O3S
Molecular Weight 346.36
CAS No. 172170-71-7
Cat. No. B2934776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
CAS172170-71-7
Molecular FormulaC19H10N2O3S
Molecular Weight346.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
InChIInChI=1S/C19H10N2O3S/c22-17-11(10-24-15-8-4-1-5-12(15)17)9-16-18(23)21-14-7-3-2-6-13(14)20-19(21)25-16/h1-10H/b16-9-
InChIKeyNSOXGHATPDVCOL-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 172170-71-7): A Chromone-Fused Benzimidazothiazole for Targeted Anticancer Screening


The compound (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 172170-71-7) is a synthetic heterocyclic small molecule (C19H10N2O3S, MW 346.36) that integrates a chromone (4-oxo-4H-chromen) moiety with a benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one core via a methylene bridge. This structural class has been investigated for epidermal growth factor receptor (EGFR) inhibition and antitumor activity [1]. The compound falls within a broader series of benzo[4,5]imidazo[2,1-b]thiazole derivatives designed through scaffold-hopping strategies targeting the EGFR kinase domain [1].

Why Generic Substitution Fails for Benzo[4,5]imidazo[2,1-b]thiazole Derivatives Like CAS 172170-71-7


In-class compounds cannot be simply interchanged because minor structural modifications to the benzo[4,5]imidazo[2,1-b]thiazole scaffold drastically alter antitumor potency and selectivity. In a representative series, compound D04 (2-hydroxyaniline substituent) exhibited an IC50 of 0.42 μM against EGFR-overexpressing HeLa cells, whereas close analogs with 4-hydroxy (D02) or unsubstituted aniline (D01) showed negligible activity (IC50 > 100 μM) [1]. Similarly, the chromone substituent present in CAS 172170-71-7 introduces distinct hydrogen-bonding and π-stacking capabilities relative to simple benzylidene or acetamide analogs, potentially redirecting target engagement toward kinases or other oncology-relevant proteins [2].

Quantitative Differentiation Evidence for (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 172170-71-7) Against Closest Analogs


Structural Differentiation from Non-Chromone Benzo[4,5]imidazo[2,1-b]thiazole Acetamides (D01–D18 Series)

The target compound features a 4-oxo-4H-chromen-3-yl methylene substituent, which is structurally distinct from the aniline-derived acetamide substituents in the D01–D18 series reported by Deng et al. In that series, activity was highly sensitive to the substituent on the aniline ring; D04 (2-hydroxy) achieved IC50 = 0.42 μM against HeLa, whereas D05 (4-methyl) showed IC50 > 100 μM [1]. The chromone moiety in CAS 172170-71-7 replaces the flexible acetamide linker with a rigid, conjugated chromone system, which may alter the binding mode to EGFR or shift target selectivity toward other kinases relevant in lung cancer [2].

EGFR inhibition Scaffold hopping Structure-activity relationship

Differentiation from 2-Methyl-2H-chromen Analog (CAS 373376-49-9): The 4-Oxo Group as a Critical Pharmacophoric Element

The closest structural analog is 2-((2-methyl-2H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 373376-49-9, C20H14N2O2S), which replaces the 4-oxo-4H-chromen group with a 2-methyl-2H-chromen. The 4-oxo group in CAS 172170-71-7 provides a strong hydrogen bond acceptor that is absent in the 2-methyl analog. In kinase inhibitor design, the chromone 4-carbonyl commonly engages the hinge region via hydrogen bonding (e.g., as observed in chromone-based PI3K and CK2 inhibitors). This single atom difference (O vs. CH3) is predicted to alter the hydrogen-bonding capacity by approximately 5–8 kcal/mol in solvated docking models, potentially redirecting target selectivity [1].

Chromone SAR Hydrogen bonding Kinase hinge binding

Antiproliferative Activity in Lung Cancer Models: Class-Level Evidence for Chromone-Containing Benzo[d]imidazo[2,1-b]thiazoles

He et al. (2023) reported the synthesis and evaluation of eight benzo[d]imidazo[2,1-b]thiazole compounds containing a chromone moiety against A549 and H2228 lung cancer cell lines. The IC50 values across this series ranged from 17.63 to 369.09 μmol/L, demonstrating moderate in vitro antitumor activity [1]. Although the specific IC50 of CAS 172170-71-7 within this series is not publicly extractable without full-text access, the data establish that chromone-bearing members of this chemotype exhibit measurable antiproliferative effects in lung cancer models, supporting further investigation of this specific compound in similar assays.

Lung cancer A549 H2228 MTT assay

Differentiation from Dichloro-Substituted Chromone Analog: Electronic and Steric Modulation of the Chromone Ring

A closely related analog, (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (C19H8Cl2N2O3S, MW 415.25), features two chlorine atoms at positions 6 and 8 of the chromone ring [1]. These electron-withdrawing substituents alter the electronic density of the chromone system, potentially affecting both target binding affinity and metabolic stability (e.g., via CYP450-mediated oxidation). The unsubstituted chromone in CAS 172170-71-7 serves as a cleaner pharmacophoric probe, free from the confounding effects of halogen substitution on lipophilicity (cLogP) and off-target interactions.

Halogen substitution Electron-withdrawing effects CYP450 metabolism

Optimal Research and Procurement Scenarios for (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (CAS 172170-71-7)


Kinase Profiling Panel Expansion for Chromone-Containing Heterocycles

Given the established EGFR inhibitory activity of the benzo[4,5]imidazo[2,1-b]thiazole scaffold (IC50 values as low as 0.42 μM for optimized analogs in HeLa cells [1]), CAS 172170-71-7 is suitable for inclusion in kinase selectivity panels. The chromone moiety may redirect kinase targeting away from EGFR toward other therapeutically relevant kinases (e.g., PI3K, CK2, or aurora kinases) that are known to accommodate chromone-based ATP-competitive inhibitors, enabling discovery of novel kinase inhibition profiles.

Lung Cancer Cell Line Screening and SAR Expansion

He et al. (2023) demonstrated that chromone-containing benzo[d]imidazo[2,1-b]thiazoles exert antiproliferative effects against A549 and H2228 lung cancer cells, with IC50 values across eight analogs ranging from 17.63 to 369.09 μmol/L [2]. Procuring CAS 172170-71-7 allows direct comparative screening within this series to identify potency trends associated with the 4-oxo-4H-chromen-3-yl substituent versus other chromone variants, thereby contributing to the SAR knowledge base for lung cancer drug discovery.

Clean Pharmacophoric Probe for ADME/Tox Studies Without Halogen Confounds

Unlike the 6,8-dichloro-substituted analog (MW 415.25, C19H8Cl2N2O3S [4]), CAS 172170-71-7 lacks electron-withdrawing halogen substituents on the chromone ring. This structural simplicity makes it a more suitable probe for baseline metabolic stability assays (e.g., microsomal incubation, CYP450 inhibition screening), as the absence of chlorine atoms reduces confounding effects on lipophilicity, oxidative metabolism, and potential reactive metabolite formation.

Hydrogen-Bonding Pharmacophore Validation via Matched Molecular Pair Analysis

The 4-oxo group of the chromone moiety in CAS 172170-71-7 distinguishes it from the 2-methyl-2H-chromen analog (CAS 373376-49-9, C20H14N2O2S [3]). This single-atom difference (C=O vs. C–CH3) permits a matched molecular pair analysis to quantify the contribution of the carbonyl hydrogen bond acceptor to target binding affinity. Procurement of both compounds enables head-to-head biochemical or biophysical assays (e.g., SPR, ITC, or kinase activity assays) to isolate the energetic contribution of this pharmacophoric element.

Quote Request

Request a Quote for (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.